3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trimethylpyrazolyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds, followed by the introduction of the pyrazolyl group through condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolothiadiazole derivatives.
Substitution: Substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,3-dichlorophenyl)-6-(1,3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
Molecular Formula |
C15H12Cl2N6S |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12Cl2N6S/c1-7-11(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)9-5-4-6-10(16)12(9)17/h4-6H,1-3H3 |
InChI Key |
PTPUIZHHSNZIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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